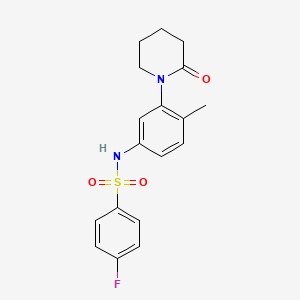
4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound has been identified as a promising drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In
Scientific Research Applications
Cyclooxygenase-2 Inhibition for Pain and Inflammatory Conditions
A series of derivatives, including those with fluorine substitutions, have been synthesized and evaluated for their potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. The introduction of a fluorine atom has shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity, leading to the identification of potent, selective, and orally active COX-2 inhibitors, such as JTE-522. These inhibitors have been explored for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Enzyme Inhibition for Neuroprotective Effects
Compounds with benzenesulfonamide derivatives have been investigated for their ability to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is linked to neurodegenerative diseases. High-affinity inhibitors have been identified, which could potentially offer neuroprotective effects by modulating the pathway's activity (Röver et al., 1997).
Antimicrobial and Antifungal Applications
Novel sulfonamide derivatives have been synthesized and shown to possess significant antimicrobial and antifungal activities. These compounds have been evaluated against various strains of Gram-positive and Gram-negative bacteria, as well as fungi, showing promising results compared to reference drugs. This suggests their potential application in treating infectious diseases (Ghorab et al., 2017).
Carbonic Anhydrase Inhibition for Ophthalmic and Diuretic Effects
Several studies have focused on the synthesis and evaluation of benzenesulfonamide derivatives as inhibitors of carbonic anhydrase I and II, enzymes involved in various physiological processes, including fluid secretion and pH regulation. These inhibitors could have applications in treating conditions like glaucoma and edema by reducing intraocular pressure and promoting diuresis (Gul et al., 2016).
Anticancer and Antitumor Activities
Research into benzenesulfonamide derivatives has also extended into their anticancer and antitumor properties. Certain compounds have been synthesized and evaluated for their cytotoxicity against cancer cells, showing the potential to inhibit tumor growth and metastasis. This includes the investigation of compounds as carbonic anhydrase IX inhibitors, which could target tumor-associated carbonic anhydrase isoforms involved in cancer progression (Lomelino et al., 2016).
properties
IUPAC Name |
4-fluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13-5-8-15(12-17(13)21-11-3-2-4-18(21)22)20-25(23,24)16-9-6-14(19)7-10-16/h5-10,12,20H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMQCJDBYNOSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

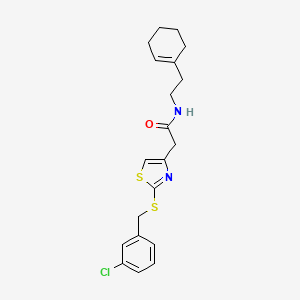

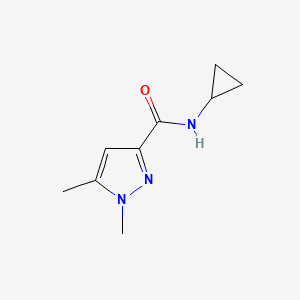
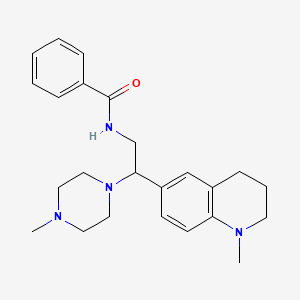
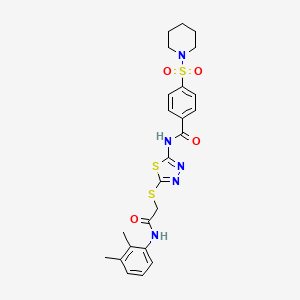


![2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2495726.png)
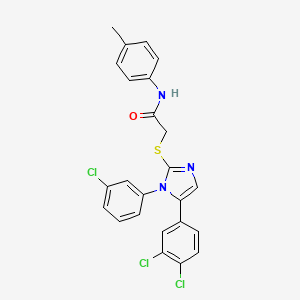

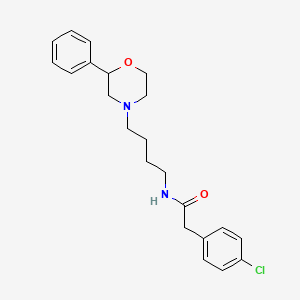
![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)
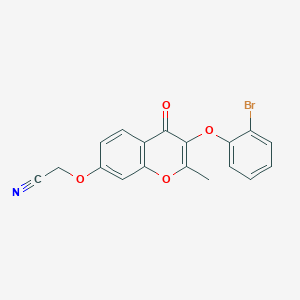
![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2495736.png)